Cas no 2137952-28-2 (tert-butyl 3-amino-5-(1,4-dimethyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate)

tert-butyl 3-amino-5-(1,4-dimethyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylateは、有機合成中間体として重要な化合物です。tert-ブチル基とアミノ基を有するテトラヒドロピリジン骨格に、1,4-ジメチルピラゾール基が導入された構造特徴を持ちます。この分子は医薬品開発において、特にヘテロ環化合物を必要とする創薬研究で有用です。Boc保護基(tert-ブトキシカルボニル基)の存在により、選択的な反応が可能となり、合成経路の制御性に優れています。また、ピラゾール環とテトラヒドロピリジン環の組み合わせにより、多様な分子修飾の基盤として活用できます。高い純度と安定性を備えており、複雑な有機合成プロセスにおける信頼性の高いビルディングブロックとしての価値があります。

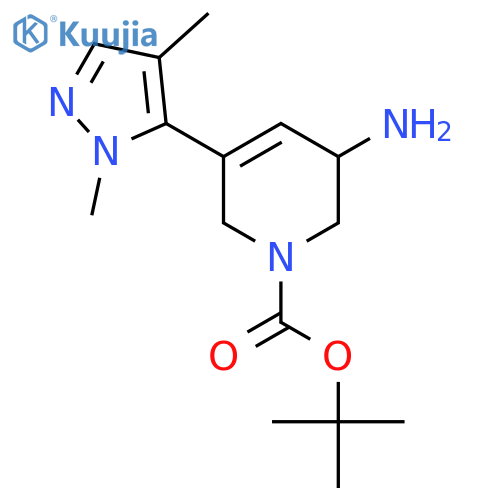

2137952-28-2 structure

商品名:tert-butyl 3-amino-5-(1,4-dimethyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

tert-butyl 3-amino-5-(1,4-dimethyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2137952-28-2

- EN300-743275

- tert-butyl 3-amino-5-(1,4-dimethyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

-

- インチ: 1S/C15H24N4O2/c1-10-7-17-18(5)13(10)11-6-12(16)9-19(8-11)14(20)21-15(2,3)4/h6-7,12H,8-9,16H2,1-5H3

- InChIKey: LRYQMKZUWMCEQA-UHFFFAOYSA-N

- ほほえんだ: O(C(N1CC(C2=C(C)C=NN2C)=CC(C1)N)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 292.18992602g/mol

- どういたいしつりょう: 292.18992602g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 430

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 73.4Ų

- 疎水性パラメータ計算基準値(XlogP): 0.3

tert-butyl 3-amino-5-(1,4-dimethyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-743275-1.0g |

tert-butyl 3-amino-5-(1,4-dimethyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate |

2137952-28-2 | 95% | 1.0g |

$2083.0 | 2024-05-24 | |

| Enamine | EN300-743275-0.5g |

tert-butyl 3-amino-5-(1,4-dimethyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate |

2137952-28-2 | 95% | 0.5g |

$2000.0 | 2024-05-24 | |

| Enamine | EN300-743275-5.0g |

tert-butyl 3-amino-5-(1,4-dimethyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate |

2137952-28-2 | 95% | 5.0g |

$6043.0 | 2024-05-24 | |

| Enamine | EN300-743275-0.05g |

tert-butyl 3-amino-5-(1,4-dimethyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate |

2137952-28-2 | 95% | 0.05g |

$1750.0 | 2024-05-24 | |

| Enamine | EN300-743275-0.25g |

tert-butyl 3-amino-5-(1,4-dimethyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate |

2137952-28-2 | 95% | 0.25g |

$1917.0 | 2024-05-24 | |

| Enamine | EN300-743275-10.0g |

tert-butyl 3-amino-5-(1,4-dimethyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate |

2137952-28-2 | 95% | 10.0g |

$8961.0 | 2024-05-24 | |

| Enamine | EN300-743275-2.5g |

tert-butyl 3-amino-5-(1,4-dimethyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate |

2137952-28-2 | 95% | 2.5g |

$4084.0 | 2024-05-24 | |

| Enamine | EN300-743275-0.1g |

tert-butyl 3-amino-5-(1,4-dimethyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate |

2137952-28-2 | 95% | 0.1g |

$1834.0 | 2024-05-24 |

tert-butyl 3-amino-5-(1,4-dimethyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate 関連文献

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

2137952-28-2 (tert-butyl 3-amino-5-(1,4-dimethyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate) 関連製品

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 13769-43-2(potassium metavanadate)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量